Oxysporidinone

Description

Properties

CAS No. |

184871-55-4 |

|---|---|

Molecular Formula |

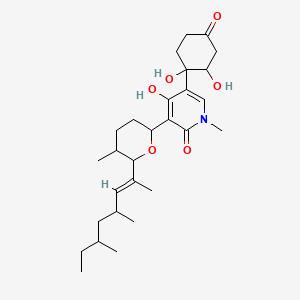

C28H43NO6 |

Molecular Weight |

489.653 |

IUPAC Name |

5-(1,2-dihydroxy-4-oxocyclohexyl)-3-[6-[(E)-4,6-dimethyloct-2-en-2-yl]-5-methyloxan-2-yl]-4-hydroxy-1-methylpyridin-2-one |

InChI |

InChI=1S/C28H43NO6/c1-7-16(2)12-17(3)13-19(5)26-18(4)8-9-22(35-26)24-25(32)21(15-29(6)27(24)33)28(34)11-10-20(30)14-23(28)31/h13,15-18,22-23,26,31-32,34H,7-12,14H2,1-6H3/b19-13+ |

InChI Key |

CYNJYGDSSURTLH-CPNJWEJPSA-N |

SMILES |

CCC(C)CC(C)C=C(C)C1C(CCC(O1)C2=C(C(=CN(C2=O)C)C3(CCC(=O)CC3O)O)O)C |

Synonyms |

Oxysporidinone |

Origin of Product |

United States |

Chemical Reactions Analysis

Biosynthetic Dearomatization Pathway

The oxidative dearomatization of phenolic precursors forms oxysporidinone’s core cyclohexanone moiety. This process involves two enzymes:

-

OsdM : A TenA-like cytochrome P450 that catalyzes phenol ring expansion and fusion with a 4-hydroxy-2-pyridone core, forming a unique [6-5-6] tricyclic system .

-

OsdN : A reductase that performs two successive ene reductions followed by hydroxylation via OsdM, finalizing the hydroxy-substituted cyclohexanone ring .

This pathway highlights the enzymatic versatility of P450s in generating complex polyketide-derived alkaloids.

Acid-Catalyzed Transformations

Treatment of this compound with p-toluenesulfonic acid (p-TsOH) induces dehydration and cyclization:

These reactions mimic putative biosynthetic steps, supporting the hypothesis that sambutoxin arises from this compound via acid-mediated rearrangements .

Oxidation Reactions

Oxidative modifications further diversify this compound’s derivatives:

-

DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) : Oxidation of (−)-1’(6’)-dehydro-4,6′-anhydrothis compound yields (−)-4,2′-anhydrosambutoxin, introducing a fused [5-6] ring system .

-

Enzymatic Hydroxylation : A P450 monooxygenase installs a p-hydroxyphenyl group late in sambutoxin biosynthesis, derived from phenylalanine rather than tyrosine .

Structural Derivatives and Artifacts

Chromatographic or synthetic manipulations yield analogs with altered bioactivity:

These derivatives demonstrate the sensitivity of this compound’s pyridone core to stereochemical and functional group modifications.

Mechanistic Insights

-

Spin State Modulation : Engineered P450 variants alter heme iron redox potentials (e.g., from low-spin −430 mV to high-spin −290 mV), enabling non-native reactions like cyclopropanation .

-

Substrate Binding : High-spin heme states are critical for electron transfer from NADPH, facilitating oxy-ferrous or ferrous-carbene intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights structural motifs, bioactivities, and biosynthetic pathways of oxysporidinone and related compounds:

Functional and Mechanistic Insights

- Antifungal Specificity: this compound’s [6-5-6] tricyclic system enhances membrane permeability in fungi, while ciclopirox’s chlorinated phenyl group targets iron-dependent enzymes .

- Stereochemical Impact: 6-epi-Oxysporidinone, an epimer of this compound, shows 10-fold reduced activity against A. fumigatus, underscoring the role of hydroxyl group orientation in bioactivity .

- Toxicity Profile: Sambutoxin, a biosynthetic precursor of this compound, lacks antifungal effects but acts as a hemorrhagic mycotoxin, highlighting pathway branching points’ functional consequences .

Preparation Methods

Role of OsdM in Ring Expansion

OsdM catalyzes the oxidative ring expansion of a phenolic precursor, converting the 4-hydroxy-2-pyridone core into an intermediate with a fused [6-5-6] structure. This reaction proceeds via a radical mechanism, where OsdM abstracts a hydrogen atom from the phenol substrate, enabling dearomatization and subsequent cyclization. The resulting intermediate retains a highly strained cyclohexanone moiety, which is stabilized by hydrogen bonding within the enzyme’s active site.

OsdN-Mediated Ene Reduction

Following ring expansion, OsdN performs two successive ene reductions to saturate the conjugated double bonds in the cyclohexanone ring. This step is essential for establishing the final stereochemistry of this compound. Kinetic studies indicate that OsdN exhibits strict regioselectivity, targeting only the α,β-unsaturated ketone groups generated by OsdM.

Table 1: Key Enzymatic Steps in this compound Biosynthesis

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| OsdM | Oxidative ring expansion | Phenolic precursor | Fused [6-5-6] intermediate |

| OsdN | Ene reduction | α,β-Unsaturated ketone | Saturated cyclohexanone derivative |

Laboratory Synthesis Approaches

While biosynthesis remains the primary source of this compound, laboratory syntheses have been explored to access derivatives and confirm structural assignments.

Biomimetic Synthesis from Fusoxypyridone

A biomimetic route involves treating (−)-fusoxypyridone (1 ) with p-toluenesulfonic acid (p-TsOH) in toluene, yielding (−)-oxysporidinone (2 ) and (−)-sambutoxin (3 ) via acid-catalyzed cyclization. The reaction proceeds through a keto-enol tautomerization, followed by nucleophilic attack of the pyridone nitrogen on the activated carbonyl group.

Reaction Conditions:

Oxidation of Dehydro Derivatives

Dehydrothis compound derivatives, such as (−)-1’(6’)-dehydro-4,6′-anhydrothis compound (4 ), can be oxidized with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield anhydrosambutoxin analogs. This method highlights the chemical versatility of this compound’s scaffold but remains limited to structural analogs rather than the parent compound.

Extraction and Isolation Techniques

This compound is predominantly isolated from fungal cultures using activity-guided fractionation.

Fungal Cultivation

Fusarium oxysporum strains are grown on rice medium or potato dextrose agar under static conditions for 21–28 days. Secondary metabolite production is optimized at 25°C with periodic aeration.

Chromatographic Purification

Crude extracts are partitioned using solvent-solvent extraction (ethyl acetate/water) and subjected to sequential chromatography:

Table 2: Isolation Yields from Selected Fusarium Strains

| Strain | Culture Medium | Yield (mg/L) | Purity (%) | Reference |

|---|---|---|---|---|

| F. oxysporum N17B | Rice | 5.0 | >95 | |

| F. oxysporum EPH2RAA | Potato dextrose | 3.2 | 90 |

Structural Characterization and Analysis

The stereochemistry and absolute configuration of this compound have been resolved through advanced spectroscopic methods.

NMR Spectroscopy

Key NMR assignments for (−)-oxysporidinone (2 ) include:

Optical Rotation and Stereochemical Discrepancies

(−)-Oxysporidinone exhibits [α]D = −68.8 (c 0.3, CH₃OH), contrasting with earlier reports of (+)-oxysporidinone ([α]D = +97) . This discrepancy underscores strain-dependent variations in stereochemistry, necessitating careful configurational analysis during isolation.

Q & A

Q. What experimental methods are commonly used to assess the antifungal and antibacterial activities of Oxysporidinone?

- Methodology : Standard assays include Agar diffusion (qualitative inhibition zone measurement) and Microtitre plate (quantitative MIC/MBC determination). For example, this compound exhibited antifungal activity against Candida albicans using Agar diffusion, with results compared to positive controls like amphotericin B .

Q. How is this compound structurally characterized, and what spectroscopic techniques are essential for its elucidation?

- Methodology : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) are critical. For instance, (-)-Oxysporidinone’s structure was confirmed via 1D/2D NMR and comparison with literature data . Purity validation requires HPLC or LC-MS .

Q. What protocols are recommended for isolating this compound from fungal sources like Fusarium species?

- Methodology : Ethyl acetate extraction followed by silica gel chromatography and preparative HPLC. For example, Fusarium tricinctum was fermented, and metabolites were partitioned using solvent-solvent extraction before purification .

Q. Which microbial strains or cell lines are standard in bioactivity testing for this compound?

- Methodology : Common strains include Staphylococcus aureus (antibacterial) and murine macrophage cell lines (anti-inflammatory assays). The Griess assay was used to measure NO inhibition in macrophages, with IC50 values calculated .

Q. How are control groups and variables standardized in cytotoxicity studies of this compound?

- Methodology : Use positive controls (e.g., doxorubicin) and replicate experiments to ensure statistical validity. The MTT assay on L5178Y cells requires dose-response curves and error bars for reproducibility .

Advanced Research Questions

Q. How do gene knockout experiments elucidate the biosynthetic pathway of this compound?

- Methodology : Knockout of genes like osdM (P450) and osdN (flavin-dependent oxidoreductase) disrupts dearomatization, leading to precursor accumulation (e.g., sambutoxin). This confirms their role in cyclization and oxidation steps .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodology : Compare assay conditions (e.g., microbial strain variability, compound concentration). For example, discrepancies in IC50 values may arise from differences in cell line sensitivity or solvent systems .

Q. How can comparative genomics identify regulatory elements in this compound-producing fungi?

- Methodology : Analyze pathway-specific regulators (e.g., osdL) across Fusarium species. Overexpression of osdL activates the osd cluster, enabling heterologous expression studies to confirm regulatory mechanisms .

Q. What role do P450 enzymes play in modifying this compound’s bioactivity?

Q. How are novel this compound derivatives validated for identity and purity in synthetic studies?

- Methodology : Multi-step validation via HR-MS, NMR, and X-ray crystallography. Purity ≥95% is confirmed via HPLC, and bioactivity is tested against parental compounds to assess structure-activity relationships .

Methodological Considerations

- Data Analysis : Use statistical tools (t-tests, ANOVA) for bioactivity comparisons. For example, error bars in MTT assays should represent standard deviations from triplicate experiments .

- Reproducibility : Detailed experimental sections must include strain IDs, growth conditions, and instrument parameters to enable replication .

- Ethical Reporting : Disclose conflicts of interest and cite primary literature to avoid redundancy. Raw data should be archived in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.